![molecular formula C13H16FNO3S B3004705 4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride CAS No. 2192693-46-0](/img/structure/B3004705.png)
4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. This compound is used in various scientific research applications due to its ability to inhibit a wide range of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Preparation Methods
The synthesis of 4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride involves several steps. One common synthetic route includes the reaction of benzenesulfonyl chloride with cyclopentylamine to form an intermediate, which is then reacted with ethyl oxalyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the desired transformations . The major products formed depend on the reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: To study enzyme kinetics and inhibition, particularly for serine proteases.
Medicine: Investigated for its potential therapeutic applications in diseases where protease activity is a factor.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. This binding involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site . This mechanism effectively blocks the enzyme’s catalytic function, preventing it from processing its substrates.
Comparison with Similar Compounds
4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride is similar to other serine protease inhibitors such as phenylmethylsulfonyl fluoride and diisopropyl fluorophosphate. it is unique in its structural features, which confer specific binding properties and stability under various conditions . Similar compounds include:
- Phenylmethylsulfonyl fluoride
- Diisopropyl fluorophosphate
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride
These compounds share a common mechanism of action but differ in their chemical stability, solubility, and specificity for different proteases.
Properties
IUPAC Name |
4-[2-(cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-19(17,18)12-7-5-10(6-8-12)9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDCCXWZUIHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)
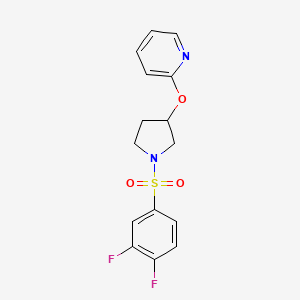
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3004626.png)
![3-methoxy-N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid](/img/structure/B3004633.png)
![4-oxo-8-phenyl-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3004634.png)
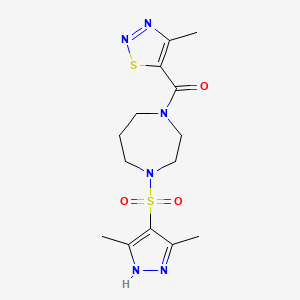
![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)
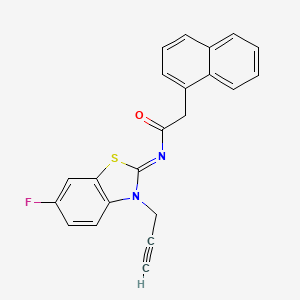
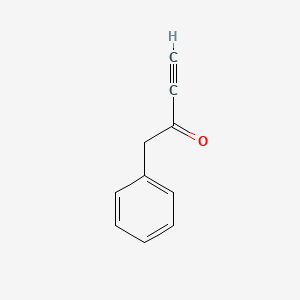
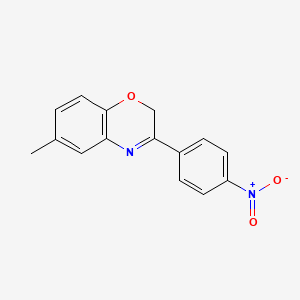
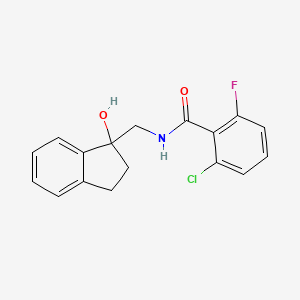
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B3004645.png)
